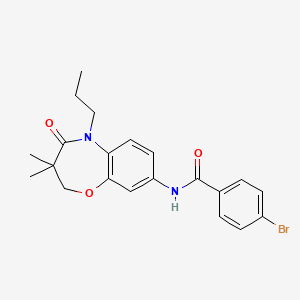

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

描述

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a bromine atom, a benzamide group, and a tetrahydrobenzoxazepine ring system

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Substitution Reactions at the Bromine Site

The bromine atom on the benzamide moiety serves as a primary site for nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions.

Mechanistic Notes :

-

The electron-withdrawing benzamide group activates the bromine for NAS via resonance stabilization of the transition state.

-

Palladium catalysts enable cross-couplings by oxidative addition to the C–Br bond, forming intermediates for transmetallation or reductive elimination .

Benzoxazepin Ring Functionalization

The 1,5-benzoxazepin ring undergoes ring-opening or oxidation reactions under specific conditions.

Structural Considerations :

-

The 4-oxo group increases susceptibility to nucleophilic attack at the adjacent carbon .

-

Steric hindrance from 3,3-dimethyl and 5-propyl groups may slow ring-opening kinetics compared to simpler benzoxazepins .

Amide Bond Reactivity

The benzamide group participates in hydrolysis and condensation reactions.

Kinetic Insights :

-

Hydrolysis rates are modulated by electron-withdrawing effects of the bromine, accelerating reaction under basic conditions.

-

Steric protection from the benzoxazepin ring may reduce enzymatic degradation in biological systems .

Cycloaddition and Heterocycle Formation

The compound’s structure allows participation in Diels-Alder or Huisgen cycloadditions.

Regioselectivity :

-

Electron-rich regions of the benzoxazepin ring act as dienes in [4+2] cycloadditions .

-

Strain in the seven-membered ring may favor ring-expansion products .

Photochemical and Redox Reactions

The bromine and aromatic systems enable unique photochemical behavior.

Stability Notes :

-

Photodegradation is a critical factor in storage; amber vials are recommended.

-

Redox potentials are influenced by conjugation between the benzamide and benzoxazepin moieties .

Biological Interactions (Non-Synthetic)

While not traditional "reactions," interactions with biological targets inform reactivity profiles.

Pharmacological Relevance :

科学研究应用

Anticancer Activity

Research indicates that compounds structurally related to 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit anticancer properties. The benzoxazepine core is known for its ability to inhibit specific cancer cell pathways. Preliminary studies suggest that derivatives of this compound may enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research into similar benzoxazepine derivatives has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may be effective in treating conditions characterized by chronic inflammation .

Synthesis and Modification

The synthesis of 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions such as:

- Suzuki–Miyaura Coupling : Effective for forming carbon-carbon bonds crucial for building complex structures.

- Amidation Reactions : Used to introduce the benzamide functional group onto the benzoxazepine scaffold.

These synthetic pathways allow for modifications that can enhance the biological activity and selectivity of the compound .

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of benzoxazepine derivatives, researchers found that certain modifications to the structure significantly increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of the bromine substituent in enhancing the binding affinity to cancer-related targets .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective compounds revealed that derivatives of benzoxazepines could reduce neuronal apoptosis in models of neurodegeneration. The findings suggest that 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl)benzamide could be further explored as a therapeutic agent for neurodegenerative diseases .

作用机制

The mechanism of action of 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

2-bromobenzamide: A simpler analog with a bromine atom and a benzamide group.

N,N-dimethylbenzamide: Another analog with a dimethylamino group attached to the benzamide moiety.

Indole derivatives: Compounds containing an indole ring system, which may have similar biological activities.

Uniqueness

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is unique due to its complex structure, which combines multiple functional groups and a tetrahydrobenzoxazepine ring system. This complexity may confer unique reactivity and biological activity, distinguishing it from simpler analogs.

生物活性

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound belonging to the class of benzoxazepines. Its unique structure features a bromine atom and a benzamide functional group, which suggest potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and data.

The molecular formula of this compound is C21H23BrN2O3, with a molecular weight of approximately 431.3 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H23BrN2O3 |

| Molecular Weight | 431.3 g/mol |

| CAS Number | 921864-56-4 |

Research indicates that compounds like 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities due to their ability to interact with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in critical biological pathways.

Antitumor Activity

A significant area of research has focused on the antitumor properties of benzoxazepine derivatives. For instance, studies have shown that compounds similar to 4-bromo-N-(3,3-dimethyl) exhibit potent cytotoxicity against various cancer cell lines. These compounds induce apoptosis and inhibit cell proliferation through mechanisms such as DNA interstrand cross-linking and cell cycle arrest at the G2/M phase.

Case Study:

In vitro studies demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models. For example:

- Compound: 4-bromo-N-(3,3-dimethyl)

- Cell Line: Human breast carcinoma MX-1

- Outcome: Complete tumor remission observed at maximum tolerable doses with low toxicity.

Enzyme Inhibition

The compound's interactions with specific enzymes have also been investigated. For instance:

- Glucosylceramide Synthase Inhibition : Research indicates that similar compounds can inhibit glucosylceramide synthase (GCS), leading to reduced levels of glucosylceramide in cells. This mechanism is crucial for potential therapeutic applications in diseases like Fabry disease.

- Squalene Synthase Inhibition : Another study highlighted the potential for this class of compounds to inhibit squalene synthase, which is involved in cholesterol biosynthesis.

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-bromo-N-(3,3-dimethyl), a comparison with structurally related compounds is beneficial:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 4-bromo-N-(3,3-dimethyl) | Antitumor | DNA interstrand cross-linking |

| 2-bromobenzamide | Limited activity | Simple structure |

| N,N-dimethylbenzamide | Intermediate | Less complex |

属性

IUPAC Name |

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWARLROJYQDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。